molecular formula C14H19ClN2 B15339573 2-Amino-6-ethyl-3-propylquinoline hydrochloride CAS No. 1169992-83-9

2-Amino-6-ethyl-3-propylquinoline hydrochloride

Cat. No.: B15339573
CAS No.: 1169992-83-9
M. Wt: 250.77 g/mol
InChI Key: YSQIXVBDGGBNLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-3-propylquinoline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-6-ethyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-ethyl-3-propylquinoline hydrochloride is unique due to the presence of both ethyl and propyl groups, which enhance its hydrophobicity and potentially its biological activity. The amino group also provides a site for further chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

1169992-83-9

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

6-ethyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C14H18N2.ClH/c1-3-5-11-9-12-8-10(4-2)6-7-13(12)16-14(11)15;/h6-9H,3-5H2,1-2H3,(H2,15,16);1H

InChI Key

YSQIXVBDGGBNLD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)CC)N.Cl

Origin of Product

United States

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